Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid with thiosemicarbazide under specific conditions to form the intermediate compound. This intermediate is then treated with methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts and specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-carbamothioylhydrazono)methyl)-4-methylbenzenesulfonate
- 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide
Uniqueness
Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
Molecular Formula |
C10H14N4O2S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
methyl 2-[(E)-(carbamothioylhydrazinylidene)methyl]-4,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H14N4O2S/c1-5-6(2)13-7(4-12-14-10(11)17)8(5)9(15)16-3/h4,13H,1-3H3,(H3,11,14,17)/b12-4+ |
InChI Key |
VGQNOTMRKKNYRG-UUILKARUSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)OC)/C=N/NC(=S)N)C |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C=NNC(=S)N)C |
Origin of Product |
United States |
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